Heptanoyl chloride

Overview

Description

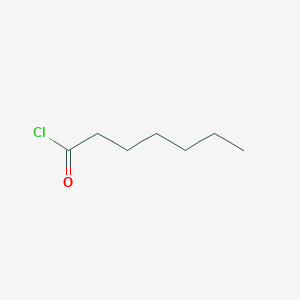

Heptanoyl chloride, also known as caproyl chloride, is a fatty acid chloride derived from heptanoic acid, a seven-carbon saturated fatty acid. It is an important intermediate in organic synthesis and is used in the production of various pharmaceuticals, cosmetics, and other compounds. This compound is a colorless liquid with a pungent odor and is highly reactive. It is soluble in water and common organic solvents such as alcohols, ethers, and ketones.

Scientific Research Applications

In a study by Zheng et al. (2016), the [Si 4 mim]Cl/ n -heptane/ n -hexanol/NaCl microemulsion system demonstrated an effective extraction of palladium (II) from a chloride medium, achieving an extraction percentage of up to 98% (Zheng et al., 2016).

Chen et al. (2019) discovered that chloride plays a critical role in shaping silver nanocubes during polyol synthesis, leading to a progression from truncated octahedra to cuboctahedra, truncated cubes, and ultimately cubes (Chen et al., 2019).

Research by Mason et al. (1970) demonstrated that U(VI) and selected M(III) cations can be extracted from an aqueous chloride phase into a solution of HDNOP in benzene or n-heptane, with stoichiometries determined for each hydrocarbon diluent (Mason et al., 1970).

A study by Savateev et al. (2016) used ammonium chloride as a green, reusable template to produce heptazine-based graphitic carbon nitrides with up to 6 times higher photocatalytic activity, offering a green alternative to traditional methods (Savateev et al., 2016).

Law et al. (2009) found that chloride transport inhibitors and gap junction inhibitors reduce fluid flow across the porcine ciliary epithelium, suggesting that fluid secretion is mainly driven by chloride transport (Law et al., 2009).

Yi et al. (2015) showed that dialkylimide extractants, derived from propionamide, pentanamide, and heptamide, can be used as a synthesis platform for various pharmaceuticals with high purity and yields (Yi et al., 2015).

Safety and Hazards

Heptanoyl chloride is classified as a combustible liquid . It may be corrosive to metals and causes severe skin burns and eye damage . It is fatal if inhaled . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

Heptanoyl chloride is a seven-carbon acyl chloride . It is used as a reagent in organic synthesis . .

Mode of Action

As an acyl chloride, it is highly reactive and can participate in various chemical reactions, such as acylation . In these reactions, this compound can interact with nucleophiles, leading to the formation of different products.

Biochemical Pathways

As a reagent in organic synthesis, it can be involved in various synthetic pathways depending on the reaction conditions and the presence of other reactants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity can be influenced by factors such as temperature and pH. Moreover, its stability could be affected by the presence of moisture, as acyl chlorides like this compound are known to be sensitive to moisture .

properties

IUPAC Name |

heptanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVODTZQZHMTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062496 | |

| Record name | Heptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light yellow liquid with a pungent odor; [Acros Organics MSDS] | |

| Record name | Heptanoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

2528-61-2 | |

| Record name | Heptanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2528-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002528612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2P33BJ4B5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Heptanoyl chloride primarily used for in the research context?

A1: this compound is primarily employed as a reagent to introduce the heptanoyl group (CH3(CH2)5CO-) into molecules. This modification can alter a molecule's properties, such as its solubility, reactivity, or ability to interact with biological systems. For example, it is used to create esters with hydroxyl groups on surfaces like porous silicon [], to modify carbohydrates like trehalose and β-cyclodextrin for the development of sustainable epoxy resins [], and to create various derivatives of compounds like 1,3,4-thiadiazole and pyrazolone [].

Q2: What is the structural characterization of this compound?

A2: this compound has the following characteristics:

Q3: How does this compound react with hydroxyl-terminated surfaces?

A3: this compound reacts with hydroxyl-terminated surfaces through an esterification reaction. This has been demonstrated with self-assembled monolayers (SAMs) prepared from various materials including 4-hydroxythiophenol, 11-mercaptoundecanol, and hydroxyl-terminated poly(amidoamine) dendrimers [].

Q4: Can this compound be used to modify porous silicon surfaces?

A4: Yes, this compound, along with other acyl chlorides, has been used to modify the surface of photoluminescent porous silicon. The reaction occurs with surface Si-Li groups formed after initial treatment with lithium reagents. The resulting Si-acyl species modifies the surface properties and affects the material's photoluminescence [].

Q5: Are there studies investigating the use of this compound in the synthesis of liquid crystals?

A5: Yes, this compound has been used in the synthesis of liquid crystal materials. For instance, it has been used to create polysaccharide derivatives with cholesteryl groups that display thermotropic liquid crystalline properties. The length and flexibility of the heptanoyl spacer group influences the liquid crystal behavior of these materials []. Additionally, it has been used to synthesize disaccharide derivatives containing cyanoazobenzene, resulting in compounds that exhibit thermotropic liquid crystalline behavior and interesting photochemical phase transition properties [].

Q6: Can you provide examples of how this compound is utilized in the synthesis of polymers?

A6: this compound is used in polymer synthesis for various purposes, including modifying polymer properties and creating hyperbranched polymers. One example is its use in the synthesis of hyperbranched aromatic polyimides. By reacting with free amine end groups of poly(amic acid methyl ester) precursors, it introduces heptanoyl end-groups, influencing the polyimide's solubility, thermal properties, and film-forming abilities [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B40974.png)